molecular formula C10H20N2O2 B110525 (R)-1-Boc-3-methylpiperazine CAS No. 163765-44-4

(R)-1-Boc-3-methylpiperazine

Cat. No. B110525
M. Wt: 200.28 g/mol
InChI Key: FMLPQHJYUZTHQS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically includes the compound’s systematic name, other names or identifiers, its molecular formula, and its structure.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of various organic compounds. For instance, 1-Methyl-3-phenylpiperazine was prepared using ethyl α-Bromophenylacetate and ethylenediamine as starting materials, followed by a series of steps including N4 protection with the Boc group, N1 methylation, N4 deprotection, and reduction of the amide group, achieving a total yield of 29% (Yan Zhao-huaa, 2012).
  • Research on diastereomeric salts involving (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid revealed well-defined hydrogen tartrate chains and highlighted the stability and conformations of (R)-2-methylpiperazinediium ions in these structures (H. Katagiri, M. Morimoto, K. Sakai, 2010).

Applications in Ferroelectric Materials

  • (R)-2-methylpiperazine has been used in the development of metal-organic coordination (MOC)-type ferroelectrics, such as cobalt(II) (R)-2-methylpiperazine trichloride, which shows significant spontaneous polarization, demonstrating its potential in novel MOC-based ferroelectrics (Heng‐Yun Ye et al., 2009).

Chiral Resolution and Analysis

  • Certain derivatives of methylpiperazine, such as (S)-1-benzyl-6-methylpiperazine-2,5-dione, have been explored as chiral solvating agents in NMR spectroscopy, useful in determining the enantiomer composition of specific compounds (Črt Malavašič et al., 2008).

Medicinal Chemistry and Drug Development

  • Derivatives like (R)-Boc-2-methylproline have been synthesized for applications in drug development, particularly in the synthesis of veliparib, a poly(ADP-ribose) polymerase inhibitor (L. Kolaczkowski et al., 2019).

Crystallography and Material Science

  • Studies on the crystal structures of organic–inorganic hybrids involving chiral diamines like 2-methylpiperazine have contributed to the understanding of noncentrosymmetric metal sulfates and their potential applications in material science (Fadhel Hajlaoui et al., 2012).

Other Research Applications

  • The compound has also been explored in various other scientific research applications, including the study of vibrational spectra using ab initio HF and DFT methods, providing insights into the electronic properties and reactivity of similar molecules (G. Mahalakshmi, V. Balachandran, 2015).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas of ongoing research involving the compound, potential new applications, and unanswered questions about its properties or behavior.


For a specific compound like “®-1-Boc-3-methylpiperazine”, you would need to consult the relevant scientific literature. Tools like Connected Papers, Litmaps, and Elicit can help you find and analyze relevant papers. Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. Always ensure to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

tert-butyl (3R)-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLPQHJYUZTHQS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373556
Record name tert-Butyl (3R)-3-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-3-methylpiperazine

CAS RN

163765-44-4
Record name tert-Butyl (3R)-3-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-Methylpiperazine, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Boc-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
(R)-1-Boc-3-methylpiperazine
Reactant of Route 3
Reactant of Route 3
(R)-1-Boc-3-methylpiperazine
Reactant of Route 4
Reactant of Route 4
(R)-1-Boc-3-methylpiperazine
Reactant of Route 5
(R)-1-Boc-3-methylpiperazine
Reactant of Route 6
(R)-1-Boc-3-methylpiperazine

Citations

For This Compound
2
Citations
J Kim, H Jo, H Lee, H Choo, HJ Kim, AN Pae, YS Cho… - Molecules, 2017 - mdpi.com
A series of pyrimidine derivatives 4a–i were synthesized and evaluated for their binding affinities towards 5-HT 2C receptors. With regard to designed molecules 4a–i, the influence of …
Number of citations: 2 www.mdpi.com
J Kim, BS Moon, BC Lee, HY Lee, HJ Kim… - ACS Chemical …, 2017 - ACS Publications
The serotonin 2C receptor subtype (5-HT 2C ) is an excitatory 5-HT receptor widely distributed throughout the central nervous system. As the 5-HT 2C receptor displays multiple actions …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.